molecular formula C9H11N5O B2568514 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one CAS No. 343608-36-6

2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

カタログ番号: B2568514
CAS番号: 343608-36-6
分子量: 205.221
InChIキー: SDXSOJUSGBAPLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one (hereafter referred to by its full systematic name) is a tricyclic heterocyclic compound featuring a fused triazole and quinazoline scaffold. Its structure has been confirmed via X-ray crystallography (Figure 3B in ), and it is synthesized through cyclization reactions involving aminotriazole precursors under Ullmann-type conditions.

特性

IUPAC Name

2-amino-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8-12-9-11-6-4-2-1-3-5(6)7(15)14(9)13-8/h1-4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXSOJUSGBAPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Quinazoline Ring Construction: The quinazoline ring is often formed through condensation reactions involving anthranilic acid derivatives and formamide or similar reagents.

A common synthetic route involves the reaction of 2-aminobenzamide with hydrazine hydrate under reflux conditions, followed by cyclization with formic acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

化学反応の分析

Types of Reactions

2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinazoline derivatives with various functional groups.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: N-substituted triazoloquinazoline derivatives.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of quinazolinone structures have shown efficacy against various bacterial strains. The incorporation of the triazole moiety enhances the compound's ability to disrupt microbial cell functions.

Case Study : A study demonstrated that compounds derived from quinazolinone exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating the potential for developing new antibiotics based on this scaffold .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Research indicates that derivatives featuring the triazole structure can inhibit the InhA enzyme in Mycobacterium tuberculosis, a critical target for tuberculosis treatment.

Case Study : A series of synthesized compounds were tested against different strains of tuberculosis. One derivative displayed a minimum inhibitory concentration (MIC) of 12.5 μg/mL, comparable to established treatments like Isoniazid .

Synthetic Methods

The synthesis of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves several methodologies that allow for the modification of its structure to enhance biological activity. These methods include:

  • Cyclization Reactions : Utilizing cyclohexanecarboxylate derivatives and triazole precursors under reflux conditions.
  • Molecular Hybridization : Combining quinazolinone with triazole motifs to create hybrids with improved pharmacological profiles .

Pharmacological Insights

The pharmacological profile of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one suggests multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Potential interactions with microbial membranes leading to increased permeability and cell death.

作用機序

The mechanism of action of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory actions.

類似化合物との比較

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight logP Biological Activity Key References
Target Compound 2-Amino C₉H₁₂N₆O 220.24 1.2* Antimicrobial
4-[(5-Chlorothiophen-2-yl)methyl]-derivative 4-(5-Chlorothiophen-2-yl)methyl C₁₇H₁₂ClN₅OS 393.82 3.5 Thrombin inhibition
9-[4-(Diethylamino)phenyl]-derivative 9-(4-Diethylaminophenyl), 6,6-dimethyl C₂₁H₂₇N₅O 365.48 3.57 Not reported
2-Sulfanylidene derivative 2-Thioxo C₉H₆N₄OS 230.23 2.8 Not reported
6,6-Dimethyl-9-phenyl derivative 6,6-Dimethyl, 9-phenyl C₁₉H₂₀N₄O 320.39 3.3 Not reported

*Estimated based on analogous structures.

Key Observations :

  • Amino Group Impact: The target compound’s amino group contributes to a lower logP (1.2 vs.
  • Halogenated Derivatives : The 5-chlorothiophene derivative (logP = 3.5) exhibits thrombin inhibitory activity, likely due to enhanced lipophilicity and halogen-mediated target binding.
  • Bulkier Substituents: Derivatives with diethylaminophenyl or dimethyl groups (e.g., 365.48 Da in ) show increased molecular weight and logP, which may limit bioavailability.

Critical Considerations and Limitations

  • Synthetic Purity : Regioisomer formation (e.g., compounds 21 and 23 in ) complicates activity comparisons, necessitating rigorous purification.
  • Assay Variability : Differences in biological testing methods (e.g., enzyme assays vs. well diffusion) limit direct efficacy comparisons.
  • Data Gaps: Several analogs (e.g., sulfanylidene and diethylaminophenyl derivatives) lack reported biological data, highlighting the need for further studies.

生物活性

2-Amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12N6O
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

Biological Activity Overview

Research has demonstrated that 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one exhibits a range of biological activities:

  • Anticancer Activity
    • The compound has shown promising results against various cancer cell lines. In vitro studies indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range.
    • A study reported that derivatives of quinazoline compounds often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the inhibition of key kinases involved in cell proliferation and survival .
  • Kinase Inhibition
    • The compound has been evaluated for its ability to inhibit specific kinases associated with tumor growth. For instance, it was tested against DYRK1A and GSK-3β kinases. The results indicated that it could inhibit these kinases effectively at low concentrations .
    • The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its potency as a kinase inhibitor .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

A recent investigation assessed the cytotoxic effects of 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one on various human cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.3Apoptosis induction via caspase activation
HCT11615.0Inhibition of cell cycle progression
PC-310.5Targeting PI3K/Akt pathway

Study 2: Kinase Interaction

In another study focusing on kinase interactions:

Kinase Target% Inhibition at 10 µM
DYRK1A85%
GSK-3β75%
JAK360%

These results indicate that the compound effectively inhibits multiple kinases involved in cancer progression .

Q & A

Q. What are the most efficient synthetic routes for 2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one?

The compound can be synthesized via cyclocondensation reactions using ultrasound-assisted protocols to enhance reaction efficiency and yield . Tandem methodologies like the aza-Wittig/heterocumulene-mediated annulation offer high regioselectivity and reduced reaction times under mild conditions (e.g., room temperature, DMF solvent) . Post-synthesis characterization should include ¹H/¹³C-NMR, IR, and HRMS to confirm structural integrity .

Q. How can catalytic efficiency and reusability be optimized during synthesis?

Heterogeneous catalysts such as NGPU (a deep eutectic solvent) demonstrate high catalytic activity (>90% yield) and reusability (>5 cycles without significant loss in efficiency) for triazoloquinazolinone derivatives. Comparative studies using Table 6 in highlight NGPU’s superiority over traditional catalysts like HCl or FeCl₃ in terms of reaction time and byproduct minimization .

Q. What experimental protocols are recommended for evaluating biological activity?

Antimicrobial activity can be assessed via the well diffusion method against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with zone-of-inhibition measurements and MIC/MBC calculations . For corrosion inhibition studies, combine weight loss assays with electrochemical techniques (PDP, EIS) to determine inhibition efficiency (%) and adsorption behavior (Langmuir isotherm) in acidic media .

Advanced Research Questions

Q. What strategies are effective for constructing the triazoloquinazolinone heterocyclic core?

Key strategies include:

  • Cyclocondensation : Reacting 2-aminobenzimidazole derivatives with dimedone or arylidene ketones under acidic conditions (e.g., PTSA catalysis) to form fused triazolo rings .
  • Ultrasound-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating, enhancing regioselectivity in ring closure .

Q. How do substituents influence the compound’s bioactivity and physicochemical properties?

SAR studies (e.g., ) reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhance antimicrobial potency by 30–40%, while bulky alkyl chains (e.g., cyclopentyl) improve lipophilicity and membrane penetration. Computational docking (DFT) further correlates substituent electronegativity with binding affinity to microbial enzymes .

Q. What mechanistic insights explain the compound’s corrosion inhibition behavior?

The compound acts as a mixed-type inhibitor, adsorbing onto steel surfaces via chemisorption (physisorption dominant at lower concentrations). EIS data show a protective layer formation, with adsorption following the Langmuir isotherm (R² > 0.98). Monte Carlo simulations predict strong interactions between the triazolo ring’s nitrogen atoms and Fe atoms, stabilizing the adsorbed layer .

Q. How can reaction parameters (solvent, temperature) be optimized to minimize byproducts?

  • Solvent choice : Protolytic solvents (e.g., ethanol, acetic acid) favor proton transfer in cyclization steps, reducing side products like open-chain intermediates by 15–20% .
  • Temperature control : Maintaining temperatures below 80°C prevents decomposition of thermally labile intermediates (e.g., hydrazono derivatives) .

Q. What computational tools are suitable for predicting adsorption behavior?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Fukui indices to identify nucleophilic/electrophilic sites, while Monte Carlo simulations model adsorption energies on Fe(110) surfaces. These methods predict inhibition efficiency within 5–10% of experimental values .

Q. How can pharmacological profiles (e.g., receptor binding) be systematically evaluated?

  • In vivo testing : Use rodent models to assess histamine H₁ receptor antagonism (e.g., guinea pig ileum contraction assays) .
  • In vitro profiling : Radioligand binding assays (e.g., [³H]pyrilamine displacement) quantify affinity (IC₅₀ values) for target receptors .

Q. What challenges arise in managing synthetic byproducts, and how are they addressed?

Common byproducts include uncyclized hydrazones and dimerized intermediates. Mitigation strategies:

  • Chromatographic purification : Silica gel column chromatography (ethyl acetate/hexane gradient) isolates the target compound with >95% purity .
  • Solvent tuning : Polar aprotic solvents (e.g., DMSO) suppress dimerization by stabilizing reactive intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。